2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
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Overview
Description
2,7,7-Trimethylbicyclo[221]heptane-2,3-diol is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with specific reagents to yield the desired diol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dione: This compound shares a similar bicyclic structure but differs in its functional groups.
1,7,7-Trimethylbicyclo[2.2.1]heptane: Another similar compound with a different substitution pattern on the bicyclic framework.
Bicyclo[2.2.1]heptan-2-ol: This compound has a hydroxyl group at a different position on the bicyclic structure.
Uniqueness
2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
57020-52-7 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-7(9)10(3,12)8(6)11/h6-8,11-12H,4-5H2,1-3H3 |
InChI Key |
QTVSROIQIICSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(C2O)(C)O)C |
Origin of Product |
United States |
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